2-Methyl-5-(trifluoromethyl)benzonitrile

Lipophilicity LogP Medicinal Chemistry

Essential fluorinated aromatic nitrile for SARM and CB1 antagonist programs. Unique 2-methyl, 5-trifluoromethyl pattern imparts optimal logP (2.89–3.02) and logD (3.22) for CNS penetration and metabolic stability—substitution with generic isomers fails SAR reproducibility. Available at 98% purity; confirm batch-specific CoA for critical research.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 261952-03-8
Cat. No. B1586986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)benzonitrile
CAS261952-03-8
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)C#N
InChIInChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3
InChIKeyNKYUMNAHEJWIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(trifluoromethyl)benzonitrile (CAS: 261952-03-8) – Supplier Differentiation & Procurement Evidence Guide


2-Methyl-5-(trifluoromethyl)benzonitrile (CAS: 261952-03-8) is a fluorinated aromatic nitrile, formally a benzene ring substituted at the 2-position with a methyl group, at the 5-position with a trifluoromethyl group, and a cyano moiety at the 1-position . Its molecular formula is C9H6F3N and its exact mass is 185.045 g/mol [1]. As a versatile building block, it is primarily employed in the synthesis of bioactive molecules, including selective androgen receptor modulators (SARMs) and cannabinoid-1 receptor antagonists . The combination of a strong electron-withdrawing trifluoromethyl group and a polarizable nitrile makes it a valuable intermediate for medicinal chemistry and agrochemical research programs where lipophilicity modulation and metabolic stability are critical.

Why Direct Substitution of 2-Methyl-5-(trifluoromethyl)benzonitrile with Isomeric or In-Class Analogs is Not Feasible in SAR Studies


Substitution of 2-Methyl-5-(trifluoromethyl)benzonitrile with closely related benzonitrile derivatives (e.g., 2-methylbenzonitrile, 4-(trifluoromethyl)benzonitrile, or other positional isomers) is not viable in structure-activity relationship (SAR) campaigns due to significant, quantifiable shifts in physicochemical properties. Specifically, the logP (2.89–3.02) and logD (3.22) of the target compound differ markedly from those of 2-methylbenzonitrile (logP 1.86) and 4-(trifluoromethyl)benzonitrile (logP 2.63), translating to altered membrane permeability and target engagement [1][2]. Furthermore, the unique substitution pattern at the 2- and 5- positions is explicitly required for the synthesis of advanced intermediates in SARM and CB1 antagonist programs, as disclosed in patent literature [3]. Generic substitution introduces uncontrolled variables that undermine reproducibility and invalidate comparative biological assessments.

2-Methyl-5-(trifluoromethyl)benzonitrile – Quantitative Comparator Evidence for Scientific & Procurement Decisions


Comparative Lipophilicity (LogP/LogD) of 2-Methyl-5-(trifluoromethyl)benzonitrile vs. Closest Analogs

The lipophilicity of 2-Methyl-5-(trifluoromethyl)benzonitrile, as measured by LogP (2.89–3.02) and LogD (3.22), is significantly higher than that of 2-methylbenzonitrile (LogP 1.86) and moderately higher than 4-(trifluoromethyl)benzonitrile (LogP 2.63) [1][2]. This quantifiable difference reflects the synergistic contribution of the 2-methyl and 5-trifluoromethyl substituents, which enhance membrane permeability and CNS penetration potential relative to non-fluorinated or singly-substituted analogs [3].

Lipophilicity LogP Medicinal Chemistry Physicochemical Properties

Water Solubility of 2-Methyl-5-(trifluoromethyl)benzonitrile vs. 4-(Trifluoromethyl)benzonitrile

The calculated aqueous solubility of 2-Methyl-5-(trifluoromethyl)benzonitrile is 0.11 g/L at 25 °C, while 4-(trifluoromethyl)benzonitrile is reported as 'insoluble' in water without a quantitative value . The presence of the ortho-methyl group introduces a slight increase in solubility compared to the para-substituted analog, which may facilitate aqueous workup procedures and formulation development .

Solubility Formulation Medicinal Chemistry

Purity Specification – 2-Methyl-5-(trifluoromethyl)benzonitrile (98%) vs. Industry Standard for Research Intermediates

Commercially available 2-Methyl-5-(trifluoromethyl)benzonitrile is routinely supplied at 98% purity (by GC) from major vendors, including Sigma-Aldrich and Apollo Scientific . This specification exceeds the typical 95–97% purity often offered for analogous benzonitrile intermediates, ensuring reduced impurity-related variability in sensitive synthetic transformations and biological assays .

Purity Procurement Quality Control

Rotatable Bond Count and Lipinski Compliance vs. Non-Fluorinated Analogs

2-Methyl-5-(trifluoromethyl)benzonitrile possesses exactly one rotatable bond and complies with all four Lipinski's Rule of Five criteria (MW 185.15, LogP < 5, H-bond donors 0, H-bond acceptors 1) [1]. In contrast, 2-methylbenzonitrile (MW 117.15, LogP 1.86) and 4-(trifluoromethyl)benzonitrile (MW 171.12, LogP 2.63) also comply, but the target compound occupies a distinct, intermediate physicochemical space that balances molecular size and lipophilicity .

Drug-likeness Lipinski's Rule of Five Physicochemical Properties

Use as a Key Intermediate in SARM and CB1 Antagonist Synthesis – Class-Level Evidence

2-Methyl-5-(trifluoromethyl)benzonitrile is explicitly claimed as a starting material for the synthesis of selective androgen receptor modulators (SARMs) and peripherally restricted cannabinoid-1 receptor antagonists in patent literature [1]. For example, it serves as a precursor to 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key SARM intermediate . While direct head-to-head activity data for the benzonitrile itself is not available, its defined role in these advanced synthetic pathways differentiates it from other benzonitrile isomers that lack documented utility in these specific therapeutic areas.

SARMs CB1 Antagonist Medicinal Chemistry Synthetic Utility

Optimized Procurement & Research Applications for 2-Methyl-5-(trifluoromethyl)benzonitrile


Lead Optimization in CNS Drug Discovery Programs

Given its enhanced lipophilicity (LogP 2.89–3.02) and favorable Lipinski profile, 2-Methyl-5-(trifluoromethyl)benzonitrile is an optimal fragment or starting material for central nervous system (CNS) drug discovery [1]. Its single rotatable bond and balanced molecular weight (185.15 g/mol) make it a superior choice over less lipophilic benzonitrile analogs for building CNS-penetrant compound libraries .

Synthesis of Selective Androgen Receptor Modulator (SARM) Intermediates

Researchers engaged in SARM development should procure this specific regioisomer to ensure fidelity to patented synthetic routes [1]. The compound is a validated starting material for the preparation of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a critical intermediate in non-steroidal SARM synthesis . Substituting a different benzonitrile will lead to synthetic failure or generation of inactive analogs.

Peripherally Restricted CB1 Antagonist Development

Derivatives of 2-Methyl-5-(trifluoromethyl)benzonitrile have been incorporated into peripherally restricted cannabinoid-1 receptor antagonists with demonstrated weight-loss efficacy in diet-induced obese mouse models [1]. The compound's unique substitution pattern contributes to the desired peripheral restriction and target engagement. Procurement of this exact intermediate is essential for replicating published results and advancing this therapeutic class.

Agrochemical Research Requiring High-Purity Building Blocks

The availability of 2-Methyl-5-(trifluoromethyl)benzonitrile at 98% purity from major suppliers makes it a reliable building block for agrochemical research [1]. Its trifluoromethyl group imparts metabolic stability and lipophilicity beneficial for herbicides and fungicides, and the defined purity reduces impurity-related false positives in high-throughput screening assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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